BenchChemオンラインストアへようこそ!

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride

Lipophilicity Physicochemical Property Drug Design

1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride (CAS 2866318-79-6) is a trisubstituted benzylamine derivative featuring methoxy groups at the 2- and 4-positions and a methyl substituent at the 5-position on the phenyl ring. The free base (CAS 1379262-27-7) has a molecular weight of 181.23 g/mol, an XLogP3-AA of 1.1, and a topological polar surface area of 44.5 Ų.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
Cat. No. B13467248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)OC)CN.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-7-4-8(6-11)10(13-3)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H
InChIKeyJVOYDSPUIUVJJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethoxy-5-methylphenyl)methanamine Hydrochloride: Chemical Identity and Procurement Baseline


1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride (CAS 2866318-79-6) is a trisubstituted benzylamine derivative featuring methoxy groups at the 2- and 4-positions and a methyl substituent at the 5-position on the phenyl ring. The free base (CAS 1379262-27-7) has a molecular weight of 181.23 g/mol, an XLogP3-AA of 1.1, and a topological polar surface area of 44.5 Ų [1]. The hydrochloride salt, with a molecular weight of 217.69 g/mol, is the commercially supplied form, typically offered at ≥97% purity by specialized chemical vendors . This compound belongs to the substituted phenylmethanamine class and serves primarily as a synthetic intermediate in medicinal chemistry programs, particularly in the construction of CCK-A receptor-targeted 2-aminothiazole scaffolds where the 2,4-dimethoxy-5-methylphenyl pharmacophore is explicitly preferred [2].

Why 2,4-Dimethoxybenzylamine or Trimethoxy Analogs Cannot Replace 1-(2,4-Dimethoxy-5-methylphenyl)methanamine Hydrochloride in Target-Oriented Synthesis


The 5-methyl substitution on the phenyl ring of this benzylamine is not a minor structural variant; it confers quantifiable differences in lipophilicity and steric profile that directly impact downstream biological activity and synthetic utility. Substituting with the widely available 2,4-dimethoxybenzylamine (lacking the 5-methyl) eliminates a critical hydrophobic contact point required for optimal occupancy of the cholecystokinin-A (CCK-A) receptor binding pocket, where 2,4-dimethoxy-5-methylphenyl is identified as an especially preferred pharmacophoric element for total or partial agonist activity [1]. Similarly, the 2,4,5-trimethoxybenzylamine analog introduces an additional hydrogen-bond acceptor that alters the electronic distribution on the ring and may redirect metabolic pathways, complicating structure-activity relationship (SAR) interpretation. The 5-methyl group provides a unique chemical handle for further derivatization (e.g., benzylic oxidation) that is absent in the des-methyl analog, enabling divergent synthetic strategies not possible with the simpler 2,4-dimethoxybenzylamine building block [2]. These chemical and pharmacological distinctions mean that generic substitution risks either failure to generate the intended target molecule or production of a compound with materially altered biological activity.

Quantitative Differentiation Evidence for 1-(2,4-Dimethoxy-5-methylphenyl)methanamine Hydrochloride vs. Closest Analogs


Lipophilicity (XLogP3-AA) Differential vs. Des-Methyl Analog 2,4-Dimethoxybenzylamine

The target compound's free base exhibits an XLogP3-AA of 1.1, while the des-methyl comparator 2,4-dimethoxybenzylamine (free base) has a computed XLogP3 of approximately 0.73 [1][2]. The ΔlogP of +0.37 units represents a 2.3-fold increase in predicted octanol/water partition coefficient, conferring measurably enhanced membrane permeability that is critical for central nervous system (CNS) penetration and for achieving intracellular target engagement in cell-based assays [1].

Lipophilicity Physicochemical Property Drug Design

Molecular Weight and Heavy Atom Count Differentiation: Impact on Ligand Efficiency Metrics

The hydrochloride salt (MW 217.69 g/mol) and free base (MW 181.23 g/mol, 13 heavy atoms) of the target compound are structurally distinct from the des-methyl analog 2,4-dimethoxybenzylamine hydrochloride (MW 203.67 g/mol, 12 heavy atoms) and the trimethoxy variant 2,4,5-trimethoxybenzylamine (free base MW 211.26 g/mol, 15 heavy atoms) [1]. The 5-methyl group adds exactly one carbon unit compared to the des-methyl analog, increasing heavy atom count by 1 while maintaining a lower heavy atom count than the trimethoxy variant. This intermediate molecular weight positions it favorably in fragment-based drug discovery where heavy atom count (HAC) between 12 and 16 is optimal for fragment library design, and the addition of a methyl group is a common 'methyl scan' SAR strategy [2].

Ligand Efficiency Fragment-Based Drug Discovery Molecular Descriptors

CCK-A Receptor Pharmacophoric Preference: 2,4-Dimethoxy-5-methylphenyl vs. 2,4-Dimethoxyphenyl in Patented Agonist Scaffolds

In U.S. Patent 5,656,648 covering polysubstituted 2-aminothiazole CCK receptor agonists, the 2,4-dimethoxy-5-methylphenyl group is explicitly designated as one of the 'especially preferred' X substituents alongside the 2,4,5-trimethoxyphenyl group, while the simpler 2,4-dimethoxyphenyl group is listed only as a more general option [1]. The specifically claimed compound N-[4-(2,4-dimethoxy-5-methylphenyl)-5-methyl-2-thiazolyl]-1H-indole-2-carboxamide represents a tangible example where the 5-methyl substitution pattern on the phenyl ring is structurally required. This patent-derived preference constitutes direct evidence that the 5-methylated benzylamine building block is structurally non-redundant with its des-methyl analog for accessing preferred CCK-A agonist compositions of matter.

CCK-A Receptor GPCR Agonist Thiazole Pharmacophore

Benzylic Oxidation Handle: Synthetic Versatility of the 5-Methyl Group for Downstream Functionalization

The 5-methyl substituent provides a benzylic C-H bond susceptible to selective oxidation (e.g., KMnO₄, CrO₃, or catalytic aerobic oxidation) to generate the corresponding 2,4-dimethoxy-5-formyl or 2,4-dimethoxy-5-carboxy intermediate [1]. This oxidative derivatization pathway is entirely inaccessible from the des-methyl comparator 2,4-dimethoxybenzylamine. The aldehyde and carboxylic acid products derived from 5-methyl oxidation have independent commercial listings (e.g., 2,4-dimethoxy-5-methylbenzaldehyde, CAS 7149-91-9; 2,4-dimethoxy-5-methylbenzoic acid, CAS 50625-55-3), confirming that the 5-methylated benzylamine serves as a gateway to a distinct downstream product family not reachable from the des-methyl analog .

Synthetic Intermediate Benzylic Oxidation Chemical Diversification

Procurement-Relevant Application Scenarios for 1-(2,4-Dimethoxy-5-methylphenyl)methanamine Hydrochloride


CCK-A Agonist Lead Optimization: Thiazole-Based Scaffold Construction

In medicinal chemistry programs targeting cholecystokinin-A receptor agonism using the 2-aminothiazole core, this benzylamine serves as the direct precursor to the 'especially preferred' 2,4-dimethoxy-5-methylphenyl pharmacophore identified in U.S. Patent 5,656,648 [1]. The compound is converted via α-halogenation and subsequent Hantzsch thiazole synthesis to generate the key intermediate 2-amino-4-(2,4-dimethoxy-5-methylphenyl)-5-methylthiazole, which is then further elaborated into candidate agonists. Procurement of the 5-methylated benzylamine (rather than the des-methyl analog) is required to occupy the lipophilic sub-pocket acknowledged as critical within the patent's preferred substituent set [1].

Methyl-Scan Structure-Activity Relationship (SAR) Studies

For systematic SAR exploration of benzylamine-containing lead series, this compound serves as the 'methyl-in' probe paired with the des-methyl analog 2,4-dimethoxybenzylamine as the negative control. The computed ΔXLogP of +0.37 and ΔMW of +14 Da [2] enable medicinal chemists to dissect the independent contributions of lipophilicity and steric bulk to target binding. The 5-methyl group's presence is particularly relevant when evaluating the 'magic methyl effect'—the well-documented phenomenon where a single methyl addition can dramatically enhance potency through conformational restriction or hydrophobic pocket occupancy [3].

Divergent Synthesis Platforms Requiring 5-Position Oxidation

In synthetic routes where the 5-position must be subsequently elaborated (e.g., to a formyl, carboxyl, or heterocyclic fused system), this benzylamine's 5-methyl group provides a benzylic oxidation handle that the des-methyl analog lacks [2]. This enables a linear synthetic strategy: reductive amination or amide coupling at the benzylamine nitrogen followed by selective oxidation at the 5-methyl to yield functionalized intermediates without protecting group manipulation at the methoxy substituents. The downstream aldehydes and acids (CAS 7149-91-9 and 50625-55-3) have independent commercial and research utility, confirming the existence of a distinct product family anchored to the 5-methyl substitution pattern.

Fragment-Based Drug Discovery (FBDD) Library Design

With a heavy atom count of 13 and a molecular weight of 181.23 Da (free base), this compound falls within the optimal fragment space (HAC ≤ 16, MW ≤ 250) for FBDD screening libraries [3]. Compared to 2,4-dimethoxybenzylamine (HAC = 12), it offers a balanced increase in complexity without exceeding fragment-appropriate physicochemical boundaries. The primary amine handle enables facile conjugation to diverse scaffolds via amide bond formation or reductive amination, making it a versatile fragment for hit evolution campaigns. Its three-dimensional shape, conferred by the trisubstituted phenyl ring, provides greater spatial encoding than the disubstituted comparator, potentially improving screening hit rates.

Quote Request

Request a Quote for 1-(2,4-Dimethoxy-5-methylphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.